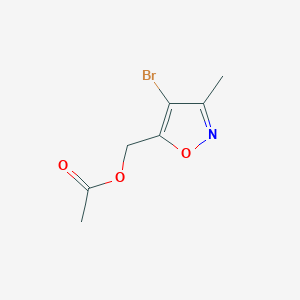
(4-Bromo-3-methylisoxazol-5-yl)methyl acetate
Cat. No. B2834340
Key on ui cas rn:
1380089-33-7
M. Wt: 234.049
InChI Key: USGKSLUGKUUZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09249161B2
Procedure details


To a 500 mL flask (under N2 (g)) was added dichlorobis(acetonitrile)palladium(II) (0.551 g, 2.12 mmol) and dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (3.50 g, 8.53 mmol). To the solids was sequentially added a solution of (4-bromo-3-methylisoxazol-5-yl)methyl acetate (24.8 g, 106 mmol) in 1,4-dioxane (65 mL), Et3N (44.3 mL, 318 mmol), and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (24 mL, 160 mmol). The flask was sequentially evacuated and purged under N2 and this process was repeated three times. The reaction mixture was heated to 110° C. (under a constant stream of N2 (g)) and allowed to stir for ˜4 h. LC-MS analysis at this point showed complete conversion of the starting bromo-isoxazole. The reaction mixture was cooled to room temperature and EtOAc (100 mL) was added. After 15 min of stirring, the suspension was filtered over a pad of Celite. The filter cake was washed with EtOAc (3×100 mL), concentrated in vacuo, and the solvent was switched using 1,4-Dioxane (2×50 mL). The borate ester with used without further purification.

Quantity
3.5 g
Type
reactant
Reaction Step One

Name
dichlorobis(acetonitrile)palladium(II)
Quantity
0.551 g
Type
catalyst
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
N#N.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.[C:32]([O:35][CH2:36][C:37]1[O:41][N:40]=[C:39]([CH3:42])[C:38]=1Br)(=[O:34])[CH3:33].CCN(CC)CC.[CH3:51][C:52]1([CH3:59])[C:56]([CH3:58])([CH3:57])[O:55][BH:54][O:53]1>O1CCOCC1.CC#N.CC#N.Cl[Pd]Cl>[C:32]([O:35][CH2:36][C:37]1[O:41][N:40]=[C:39]([CH3:42])[C:38]=1[B:54]1[O:55][C:56]([CH3:58])([CH3:57])[C:52]([CH3:59])([CH3:51])[O:53]1)(=[O:34])[CH3:33] |f:6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
|
|
Name
|
dichlorobis(acetonitrile)palladium(II)
|
|
Quantity
|
0.551 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC#N.CC#N.Cl[Pd]Cl
|
Step Two
|
Name
|
|
|
Quantity
|
24.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC1=C(C(=NO1)C)Br
|
|
Name
|
|
|
Quantity
|
44.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OBOC1(C)C)C
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for ˜4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was sequentially evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged under N2
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
EtOAc (100 mL) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After 15 min of stirring
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the suspension was filtered over a pad of Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with EtOAc (3×100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The borate ester with used without further purification
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OCC1=C(C(=NO1)C)B1OC(C(O1)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
